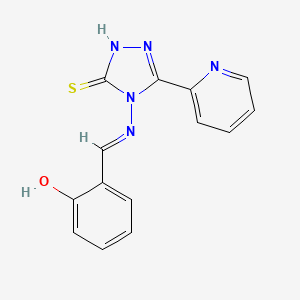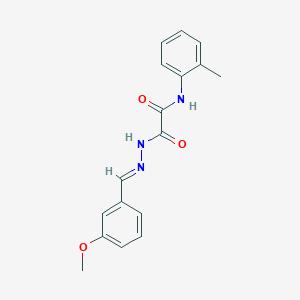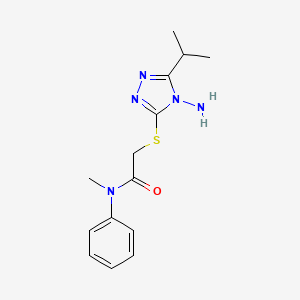![molecular formula C20H20N4OS4 B12016267 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12016267.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure is intriguing! It consists of a thiadiazole core with appended functional groups
Name: 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
Molecular Formula: CHNOS
CAS Number: 497824-16-5
準備方法
Synthetic Routes: While detailed synthetic routes for this compound are scarce, we can infer that it involves the condensation of appropriate precursors. The thiadiazole scaffold likely forms through cyclization reactions.
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to limited data. Researchers primarily synthesize it for specialized studies.
化学反応の分析
Reactivity:
Oxidation: The sulfur atoms in the thiadiazole ring are susceptible to oxidation.
Reduction: Reduction of the nitro group may yield an amino derivative.
Substitution: The benzyl and phenyl groups can undergo substitution reactions.
- Thionyl chloride (SOCl2) : Converts the hydroxyl group to a chloride.
- Hydrazine hydrate (N2H4·H2O) : Forms the hydrazide moiety.
- Base-catalyzed condensation : For the Schiff base formation.
Major Products: The compound itself is the major product, but derivatives may arise from further functionalization.
科学的研究の応用
Chemistry:
- Ligand Design : Its unique structure makes it a potential ligand for coordination chemistry.
- Organic Synthesis : Researchers explore its reactivity in novel transformations.
- Antimicrobial Properties : Investigate its antibacterial or antifungal effects.
- Enzyme Inhibition : Assess its impact on specific enzymes.
- Materials Science : Potential applications in polymers or nanomaterials.
作用機序
The compound’s mechanism likely involves interactions with cellular targets, affecting biological pathways. Further studies are needed to elucidate this fully.
特性
分子式 |
C20H20N4OS4 |
|---|---|
分子量 |
460.7 g/mol |
IUPAC名 |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4OS4/c1-14-3-5-16(6-4-14)12-27-19-23-24-20(29-19)28-13-18(25)22-21-11-15-7-9-17(26-2)10-8-15/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-11+ |
InChIキー |
AUPYSEFSUULSJI-SRZZPIQSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)SC |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12016204.png)

![[4-bromo-2-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12016215.png)

![Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016228.png)


![3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016242.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12016253.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016255.png)
![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12016262.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016280.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)
